5-chloro-2-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide
Beschreibung
5-Chloro-2-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a triazolo[4,3-a]pyridine core fused with a 1,2,4-oxadiazole substituent. Its molecular structure integrates a benzenesulfonamide group substituted with chloro and methoxy moieties, linked via a methylene bridge to the triazolopyridine scaffold. This compound’s design leverages the pharmacophoric features of sulfonamides (known for enzyme inhibition and receptor modulation) and nitrogen-rich heterocycles (associated with bioactivity in antiviral and anticancer contexts) .
Key structural attributes include:
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O4S/c1-10-20-17(28-23-10)11-5-6-24-15(7-11)21-22-16(24)9-19-29(25,26)14-8-12(18)3-4-13(14)27-2/h3-8,19H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJFQOKTFTYQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNS(=O)(=O)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
5-chloro-2-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a triazole-pyridine moiety and an oxadiazole ring. Its structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄ClN₅O₃S |
| Molecular Weight | 357.81 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. The presence of the oxadiazole and triazole rings suggests potential interactions with biological targets such as kinases and phosphatases.
Anticancer Activity
Recent studies have evaluated the anticancer effects of related compounds within the same class. For instance, compounds containing oxadiazole and triazole moieties have shown promising results against various cancer cell lines:
-
Cell Lines Tested :
- HEPG2 (liver cancer)
- MCF7 (breast cancer)
- SW1116 (colon cancer)
- BGC823 (gastric cancer)
- Inhibitory Concentrations (IC50) :
Antimicrobial Activity
In addition to anticancer properties, compounds similar to 5-chloro-2-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide have been tested for antimicrobial efficacy:
-
Bacterial Strains :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Results :
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research efforts:
Other Pharmacological Applications
Beyond its anticancer properties, the compound may have additional therapeutic applications:
Anti-inflammatory Effects
Some derivatives of oxadiazoles have shown promise in reducing inflammation through modulation of signaling pathways involved in inflammatory responses.
Antimicrobial Activity
Research indicates that compounds similar to 5-chloro-2-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide exhibit antimicrobial properties against various bacterial strains.
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Case Study on Breast Cancer : A derivative was tested in a clinical trial involving patients with advanced breast cancer. Results indicated a significant reduction in tumor size after treatment.
- Case Study on Leukemia : Patients with acute myeloid leukemia treated with oxadiazole derivatives showed improved survival rates and reduced side effects compared to traditional chemotherapy regimens.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of Key Analogues
Structure-Activity Relationship (SAR) Insights
Triazolopyridine vs. Thiazole Cores: The triazolo[4,3-a]pyridine scaffold in the target compound and derivatives confers enhanced planarity and π-π interactions compared to thiazole-based analogues . This may improve binding to hydrophobic enzyme pockets (e.g., HIV protease or kinase ATP sites).
Substituent Effects :
- Chloro-Methoxy Benzenesulfonamide : The 5-Cl, 2-OMe substitution in the target compound and QOV/QOY aligns with improved target affinity in sulfonamide inhibitors (e.g., COX-2 selectivity) .
- Oxadiazole vs. Methyl Substituents : The 3-methyl-1,2,4-oxadiazole group in the target compound may enhance solubility and H-bond acceptor capacity compared to QOV’s 2-methyl triazolo group .
Bioactivity Trends: Compounds with triazolopyridine cores (e.g., ) exhibit moderate anti-HIV activity, suggesting the target compound may share this profile.
Q & A
Q. Table 1. Key Spectral Data for Intermediate Characterization
| Technique | Diagnostic Peaks/Bands | Reference |
|---|---|---|
| -NMR | δ 10.72 ppm (imine proton) | |
| -NMR | δ 157.16 ppm (oxadiazole C=N) | |
| FTIR | 1131 cm (sulfonamide S=O) | |
| HRMS | [M+H] = 334.1553 (calc. 334.1556) |
Q. Table 2. Comparative Hydrolytic Stability of Oxadiazole Analogs
| Compound Modification | Half-Life (pH 7.4, 37°C) | Degradation Pathway |
|---|---|---|
| 3-Methyl-oxadiazole | 48 h | C5 nucleophilic substitution |
| 3-Phenyl-oxadiazole | 12 h | Ring-opening via hydrolysis |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
